2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxymethyl group and two methoxy groups attached to a phenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxymethyl derivative. This reaction is typically carried out under mild conditions, with the temperature maintained between 25-50°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of catalysts, such as tertiary amines or phosphines, can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the hydroxymethyl and methoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-3,4-dimethoxybenzaldehyde: Similar structure but has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-10-4-3-8(5-6-12)9(7-13)11(10)15-2/h3-4,6,13H,5,7H2,1-2H3 |
InChI Key |
VBTUOZWFDKJLMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC=O)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.